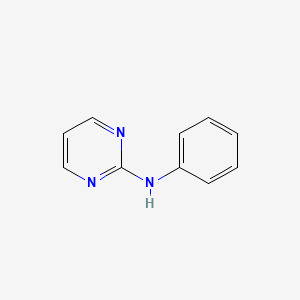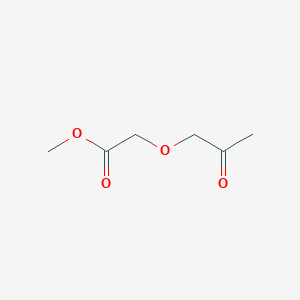
Methyl (2-oxopropoxy)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve the desired products. For instance, the synthesis of 2',3'-N-epoxypropyl-N-methyl-2-oxopyrrolidinium acetate ionic liquid ([EPMpyr]+[OAC]−) was achieved through a series of characterizations including FTIR, 1H NMR, 13C NMR, and elemental analysis . Similarly, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in nine steps with an overall yield of 24% . These examples demonstrate the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl (2-oxopropoxy)acetate has been characterized using various spectroscopic techniques. For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, revealing the interactions that form the crystal packing .
Chemical Reactions Analysis
The reactivity of compounds containing the 2-oxopropyl moiety can be quite diverse. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions . The reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride led to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles . These reactions highlight the potential for various chemical transformations involving the 2-oxopropyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to Methyl (2-oxopropoxy)acetate have been studied extensively. The novel ionic liquid [EPMpyr]+[OAC]− was investigated for its density, viscosity, velocity of sound, and refractive index, providing valuable thermophysical data . The study of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)-benzoates provided insights into the reaction mechanisms and neighboring group participation .
Aplicaciones Científicas De Investigación
Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation :
- Research by Tan et al. (2012) explored the role of methylglyoxal, a compound related to Methyl (2-oxopropoxy)acetate, in the formation of secondary organic aerosol (SOA) through aqueous photooxidation. This process is significant in understanding atmospheric chemistry and air quality, especially concerning particle formation in the atmosphere (Tan, Lim, Altieri, Seitzinger, & Turpin, 2012).
Organic Synthesis and Drug Intermediate Production :
- An experiment designed by Min (2015) demonstrated the synthesis of a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, from 2-bromothiophene using Grignard reagent, showcasing the potential of Methyl (2-oxopropoxy)acetate in organic synthesis and pharmaceutical applications (Min, 2015).
Lithium-Ion Batteries :
- A study by Li et al. (2018) investigated the use of methyl acetate as a co-solvent in lithium-ion batteries, specifically in NMC532/graphite cells. This research is crucial for enhancing the rate capabilities of lithium-ion batteries, a key component in electric vehicles (Li, Li, Ma, Stone, Glazier, Logan, Tonita, Gering, & Dahn, 2018).
Chemical Industry Applications :
- Yuan Jun (2012) summarized the traditional techniques and mechanisms in the hydrolysis of methyl acetate, highlighting its wide use as a chemical raw material in various industries, including paints, coatings, and perfumes (Yuan Jun, 2012).
Safety And Hazards
Methyl (2-oxopropoxy)acetate is associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 2-(2-oxopropoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGUHQBLOOYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470786 | |
| Record name | methyl (2-oxopropoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-oxopropoxy)acetate | |
CAS RN |
61363-66-4 | |
| Record name | methyl (2-oxopropoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

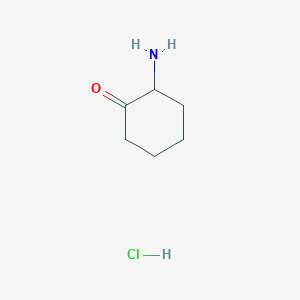
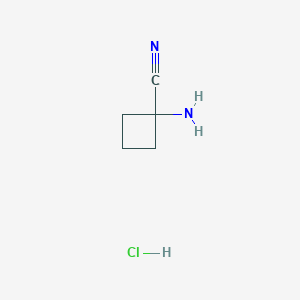


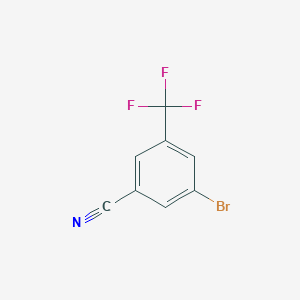

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)
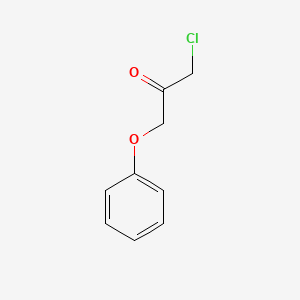
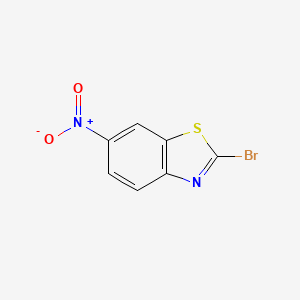
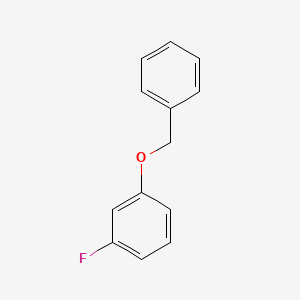
![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)
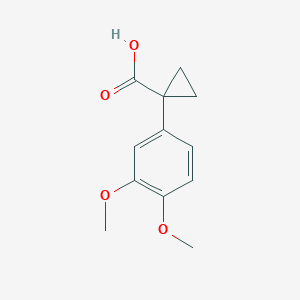
![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
